3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide
Description
Properties
IUPAC Name |
methyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c1-10-5(7)4-2-3-11(8,9)6-4/h4,6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETBQZUGBOZWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCS(=O)(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409107-64-8 | |
| Record name | methyl 1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl isothiazolidine-3-carboxylate 1,1-dioxide typically involves the reaction of isothiazolidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of methyl chloroformate as a reagent, which reacts with isothiazolidine-3-carboxylic acid to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of methyl isothiazolidine-3-carboxylate 1,1-dioxide may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to monitor the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the 1,1-dioxide group to a sulfide or thiol group.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in the formation of esters, amides, or other derivatives .
Scientific Research Applications
3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of methyl isothiazolidine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
Substituent position and electronic properties critically differentiate 3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide from its analogs:
- Key Observations :
- 3-Substitution vs. 2-Substitution : The 3-position methoxycarbonyl group in the target compound contrasts with most analogs (e.g., 2-phenyl or 2-alkyl substituents), altering steric and electronic interactions.
- Electronic Effects : The methoxycarbonyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks or Michael additions, unlike electron-donating groups (e.g., -NH₂ in ).
Reactivity and Stability
- Hydrolytic Stability : The methoxycarbonyl group may render the compound more susceptible to hydrolysis compared to alkyl or halogen-substituted analogs (e.g., 2-isopropyl or 2-bromophenyl derivatives ).
- Nucleophilic Attack: The electron-deficient sultam ring in the target compound could exhibit enhanced reactivity toward nucleophiles (e.g., amines, thiols) compared to electron-rich derivatives like 2-(3-aminophenyl) .
Biological Activity
3-(Methoxycarbonyl)isothiazolidine 1,1-dioxide is a compound belonging to the isothiazolidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its reactivity and biological potential. The isothiazolidine ring system is known for its ability to interact with various biological targets, which may include enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in signal transduction pathways. For instance, it may act as an inhibitor of protein tyrosine kinases, disrupting cellular proliferation signals .
- Biochemical Pathway Modulation : The compound can influence various biochemical pathways by interacting with key proteins and enzymes, leading to altered cellular responses .
- Cellular Interaction : Its interaction with cellular components such as thiols can lead to the formation of disulfide bonds, impacting protein function and cellular viability .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antiproliferative Activity : Studies have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. It inhibits cell growth by interfering with critical signaling pathways involved in cell division.
- Antibacterial Properties : The compound has demonstrated antibacterial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through the modulation of cytokine production and inflammatory pathways .
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of this compound on human breast cancer cells reported a dose-dependent inhibition of cell proliferation. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antibacterial Evaluation
In another study focusing on antibacterial activity, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting strong antibacterial efficacy.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antiproliferative, Antibacterial | Enzyme inhibition, Cellular interaction |
| Triazole-containing derivatives | Antifungal | Membrane disruption |
| Isothiazolinone derivatives | Biocidal | Thiol interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
